N-(1-adamantyl)acrylamide
Overview
Description
N-(1-adamantyl)acrylamide is an organic compound characterized by the presence of an adamantane moiety attached to an acrylamide group. The adamantane structure, known for its rigidity and stability, imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-adamantyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding adamantyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylamide group to an amine or alcohol, depending on the reducing agent used.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Adamantyl ketones or carboxylic acids.
Reduction: Adamantylamines or adamantyl alcohols.
Substitution: Halogenated adamantyl derivatives.
Scientific Research Applications
N-(1-adamantyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of supramolecular polymers and hydrogels.
Biology: Investigated for its potential as a drug delivery agent due to the stability and rigidity of the adamantane moiety.
Medicine: Explored for antiviral and anticancer properties, leveraging the unique structural features of the adamantane group.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives, due to its robust chemical structure.
Mechanism of Action
The mechanism by which N-(1-adamantyl)acrylamide exerts its effects is primarily through its interaction with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological activity.
Comparison with Similar Compounds
- N-(1-adamantyl)acetamide
- N-(1-adamantyl)formamide
- N-(1-adamantyl)propionamide
Comparison: N-(1-adamantyl)acrylamide stands out due to the presence of the acrylamide group, which imparts unique reactivity compared to other adamantyl derivatives. The acrylamide group allows for polymerization and cross-linking reactions, making it particularly valuable in materials science and polymer chemistry. In contrast, other adamantyl derivatives like N-(1-adamantyl)acetamide and N-(1-adamantyl)formamide may not exhibit the same level of reactivity and versatility.
Properties
IUPAC Name |
N-(1-adamantyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMWGMSOKDCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968299 | |
Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-83-6, 5354-87-0 | |
Record name | NSC169441 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC140711 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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